Dpdpe
    Dpdpe
        A heterodetic cyclic peptide that is a cyclic enkephalin analogue, having D-penicillaminyl residues located at positions 2 and 5, which form the heterocycle via a disulfide bond.
A disulfide opioid pentapeptide that selectively binds to the DELTA OPIOID RECEPTOR. It possesses antinociceptive activity.
                        A disulfide opioid pentapeptide that selectively binds to the DELTA OPIOID RECEPTOR. It possesses antinociceptive activity.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        88373-73-3    
    
    
        VCID:
        
        VC20743674    
        
        InChI:
        
        InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21?,23-,24-/m0/s1    
    
        
        SMILES:
        
        CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C    
    
        
        Molecular Formula:
        
        C30H39N5O7S2    
    
        
        Molecular Weight:
        
        645.8 g/mol    
    
Dpdpe
CAS No.: 88373-73-3
Cat. No.: VC20743674
Molecular Formula: C30H39N5O7S2
Molecular Weight: 645.8 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Description | A heterodetic cyclic peptide that is a cyclic enkephalin analogue, having D-penicillaminyl residues located at positions 2 and 5, which form the heterocycle via a disulfide bond. A disulfide opioid pentapeptide that selectively binds to the DELTA OPIOID RECEPTOR. It possesses antinociceptive activity. | 
|---|---|
| CAS No. | 88373-73-3 | 
| Molecular Formula | C30H39N5O7S2 | 
| Molecular Weight | 645.8 g/mol | 
| IUPAC Name | (4S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | 
| Standard InChI | InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21?,23-,24-/m0/s1 | 
| Standard InChI Key | MCMMCRYPQBNCPH-DUXGFLLYSA-N | 
| Isomeric SMILES | CC1([C@H](C(=O)NCC(=O)NC(C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | 
| SMILES | CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | 
| Canonical SMILES | CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | 
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